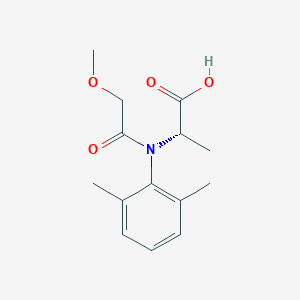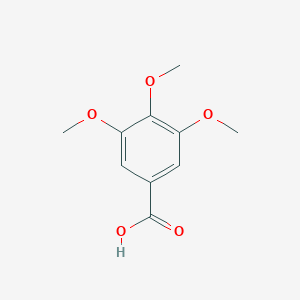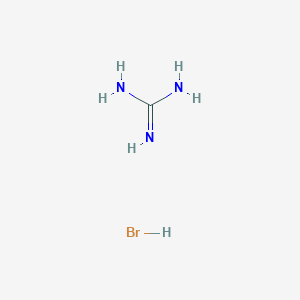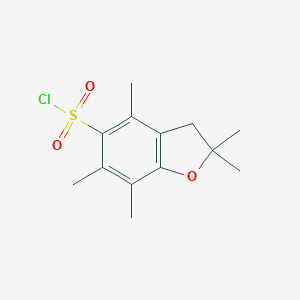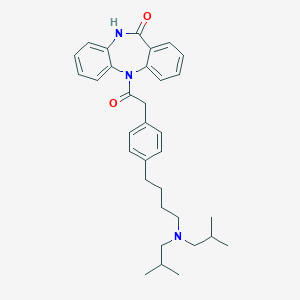
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one, also known as DIBD, is a novel compound that has been gaining significant attention in the scientific community. DIBD belongs to the class of benzodiazepines and has been found to exhibit potent anxiolytic and sedative effects. In
Mécanisme D'action
The exact mechanism of action of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one is not fully understood. However, it is believed that 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one acts on the GABA-A receptor, which is the primary target of benzodiazepines. 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one enhances the activity of GABA, a neurotransmitter that inhibits the activity of neurons in the brain, leading to its anxiolytic and sedative effects.
Effets Biochimiques Et Physiologiques
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been found to have several biochemical and physiological effects. In animal studies, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been shown to reduce the levels of stress hormones such as corticosterone and increase the levels of the neurotransmitter serotonin. Moreover, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been reported to have antioxidant and anti-inflammatory effects, which may contribute to its anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one in lab experiments is its high potency and selectivity for the GABA-A receptor. Moreover, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been found to have a low potential for abuse and dependence, making it a safer alternative to other benzodiazepines. However, one of the limitations of using 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one. One of the areas of interest is the development of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one analogs with improved pharmacological properties. Moreover, further studies are needed to elucidate the exact mechanism of action of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one and its effects on different neurotransmitter systems. Additionally, the potential therapeutic applications of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one in the treatment of anxiety disorders and other neurological conditions need to be further explored.
Conclusion:
In conclusion, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one is a novel compound that has been found to exhibit potent anxiolytic and sedative effects. The synthesis of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been reported in several research articles, and the compound has been successfully synthesized using different methods. 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one acts on the GABA-A receptor, and its biochemical and physiological effects have been extensively studied. 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has several advantages and limitations for lab experiments, and there are several future directions for the research on 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one.
Méthodes De Synthèse
The synthesis method of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one involves the reaction of 4-(4-(Diisobutylamino)butyl)benzaldehyde with 1-phenyl-2-nitropropene in the presence of sodium ethoxide. The resulting compound is then reduced using sodium borohydride to obtain 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one in high yield and purity. The synthesis of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been reported in several research articles, and the compound has been successfully synthesized using different methods.
Applications De Recherche Scientifique
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been extensively studied for its anxiolytic and sedative effects. In several animal studies, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been found to reduce anxiety-like behavior and increase sleep time. Moreover, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of anxiety disorders. Additionally, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been reported to have anticonvulsant and muscle relaxant effects, further expanding its potential therapeutic applications.
Propriétés
Numéro CAS |
156586-94-6 |
|---|---|
Nom du produit |
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one |
Formule moléculaire |
C33H41N3O2 |
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
11-[2-[4-[4-[bis(2-methylpropyl)amino]butyl]phenyl]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C33H41N3O2/c1-24(2)22-35(23-25(3)4)20-10-9-11-26-16-18-27(19-17-26)21-32(37)36-30-14-7-5-12-28(30)33(38)34-29-13-6-8-15-31(29)36/h5-8,12-19,24-25H,9-11,20-23H2,1-4H3,(H,34,38) |
Clé InChI |
NWABYTQGWGJUFJ-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CCCCC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42)CC(C)C |
SMILES canonique |
CC(C)CN(CCCCC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42)CC(C)C |
Autres numéros CAS |
156586-94-6 |
Synonymes |
5-((4-(4-(diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one DIBD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



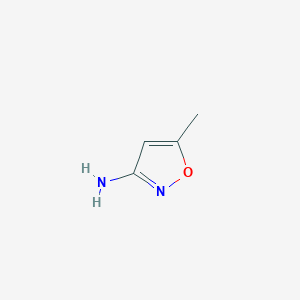
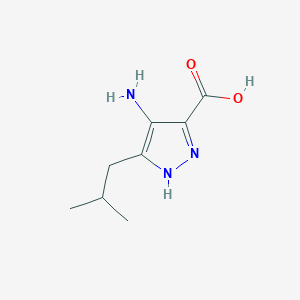
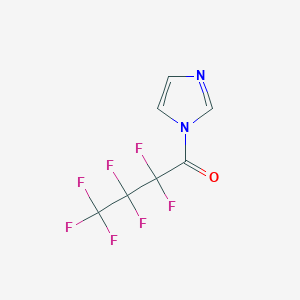
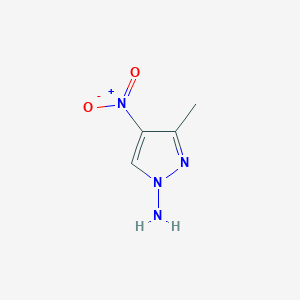
![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
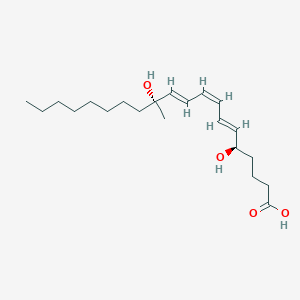
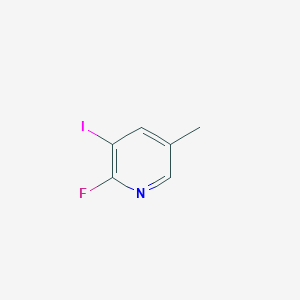
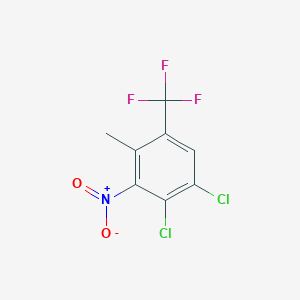
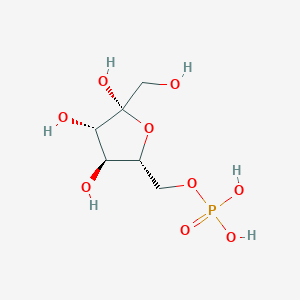
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
